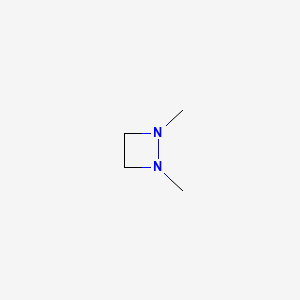
Agn-PC-0ncln9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0ncln9, also known as 2-oxopropyl(triphenyl)arsanium bromide, is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its molecular structure, which includes a triphenylarsanium group and a bromide ion.
準備方法
The synthesis of 2-oxopropyl(triphenyl)arsanium bromide can be achieved through several methods. One common approach involves the reaction of triphenylarsine with 2-bromoacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
2-oxopropyl(triphenyl)arsanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced arsenium compounds.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triphenylarsine oxide and other by-products.
科学的研究の応用
2-oxopropyl(triphenyl)arsanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-oxopropyl(triphenyl)arsanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
2-oxopropyl(triphenyl)arsanium bromide can be compared with other similar compounds, such as:
Triphenylarsine oxide: This compound shares the triphenylarsine group but lacks the 2-oxopropyl and bromide components.
Triphenylarsine chloride: Similar to the bromide compound, but with a chloride ion instead of bromide.
Triphenylarsine iodide: Another similar compound with an iodide ion replacing the bromide.
The uniqueness of 2-oxopropyl(triphenyl)arsanium bromide lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
42350-75-4 |
|---|---|
分子式 |
C21H20AsBrO |
分子量 |
443.2 g/mol |
IUPAC名 |
2-oxopropyl(triphenyl)arsanium;bromide |
InChI |
InChI=1S/C21H20AsO.BrH/c1-18(23)17-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
InChIキー |
PQIKHJWCLWXPAW-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
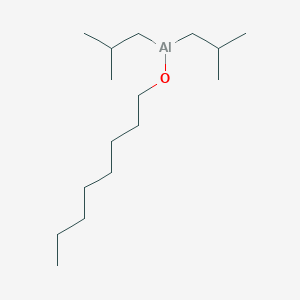
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
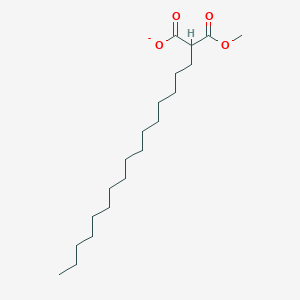
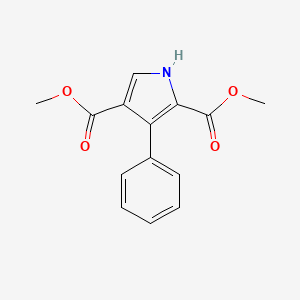
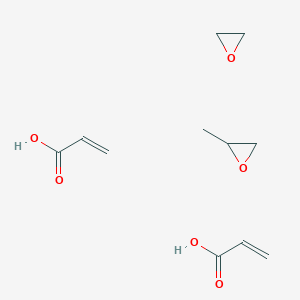
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
